

An In-depth Technical Guide to 4-Methylpent-1-en-3-one

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Compound of Interest

Compound Name: 4-methylpent-1-en-3-one

CAS No.: 1606-47-9

Cat. No.: B154558

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **4-methylpent-1-en-3-one**, also known as isopropyl vinyl ketone. It covers the synthesis, chemical properties, and potential biological activities of this α,β -unsaturated ketone. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of this compound.

Chemical and Physical Properties

4-Methylpent-1-en-3-one is a volatile organic compound with the molecular formula $C_6H_{10}O$. [1] As an α,β -unsaturated ketone, its chemical reactivity is largely defined by the electrophilic nature of the carbon-carbon double bond and the carbonyl group.[2]

Table 1: Physical and Chemical Properties of **4-Methylpent-1-en-3-one**

Property	Value	Source
IUPAC Name	4-methylpent-1-en-3-one	[1]
Synonyms	Isopropyl vinyl ketone, 1-Penten-3-one, 4-methyl-	[1][3]
CAS Number	1606-47-9	[1]
Molecular Formula	C ₆ H ₁₀ O	[1]
Molecular Weight	98.14 g/mol	[1]
Appearance	Not specified in literature	
Boiling Point	Not specified in literature	
Melting Point	Not specified in literature	
Density	Not specified in literature	
Solubility	Estimated water solubility: 8885 mg/L @ 25 °C	[3]
Kovats Retention Index	Standard non-polar: 830, Standard polar: 1093	[1]

Synthesis of 4-Methylpent-1-en-3-one

The synthesis of **4-methylpent-1-en-3-one** can be achieved through a two-step process involving a Friedel-Crafts acylation followed by dehydrohalogenation. This method is a common strategy for the preparation of vinyl ketones.

Experimental Protocol: Synthesis of 4-Methylpent-1-en-3-one

This protocol is a proposed synthetic route based on established methodologies for Friedel-Crafts acylation and dehydrohalogenation reactions.

Step 1: Friedel-Crafts Acylation of Ethylene with Isobutyryl Chloride

This step involves the reaction of isobutyryl chloride with ethylene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-chloro-4-methylpentan-3-one.

- Materials:
 - Isobutyryl chloride
 - Ethylene gas
 - Anhydrous aluminum chloride (AlCl_3)
 - Anhydrous dichloromethane (CH_2Cl_2)
 - Ice
 - Concentrated hydrochloric acid (HCl)
 - Saturated sodium bicarbonate solution (NaHCO_3)
 - Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the suspension in an ice bath.
 - Bubble ethylene gas through the stirred suspension.
 - Slowly add isobutyryl chloride dropwise from the dropping funnel to the reaction mixture. Maintain the temperature below $10\text{ }^\circ\text{C}$ during the addition.
 - After the addition is complete, continue stirring the mixture at $0\text{-}5\text{ }^\circ\text{C}$ for 1-2 hours.
 - Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

- Separate the organic layer. Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-chloro-4-methylpentan-3-one.

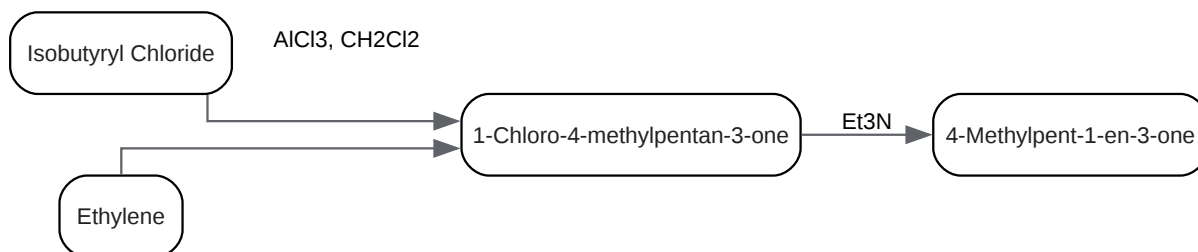
Step 2: Dehydrohalogenation of 1-Chloro-4-methylpentan-3-one

The crude 1-chloro-4-methylpentan-3-one is then treated with a base to eliminate hydrogen chloride and form the desired product, **4-methylpent-1-en-3-one**.

- Materials:
 - Crude 1-chloro-4-methylpentan-3-one
 - Triethylamine (Et_3N) or other suitable non-nucleophilic base
 - Anhydrous diethyl ether or dichloromethane
 - Saturated ammonium chloride solution (NH_4Cl)
- Procedure:
 - Dissolve the crude 1-chloro-4-methylpentan-3-one in a suitable anhydrous solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
 - Add triethylamine to the solution.
 - Stir the reaction mixture at room temperature or gently reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture and wash with water and saturated ammonium chloride solution to remove the triethylammonium chloride salt and excess base.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation to obtain pure **4-methylpent-1-en-3-one**.

Diagram 1: Synthesis of **4-Methylpent-1-en-3-one**



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Caption: Synthetic route to **4-methylpent-1-en-3-one**.

Spectroscopic Characterization

While a complete set of experimentally determined spectra for **4-methylpent-1-en-3-one** is not readily available in the public domain, the following table summarizes the expected and reported spectroscopic data.

Table 2: Spectroscopic Data for **4-Methylpent-1-en-3-one**

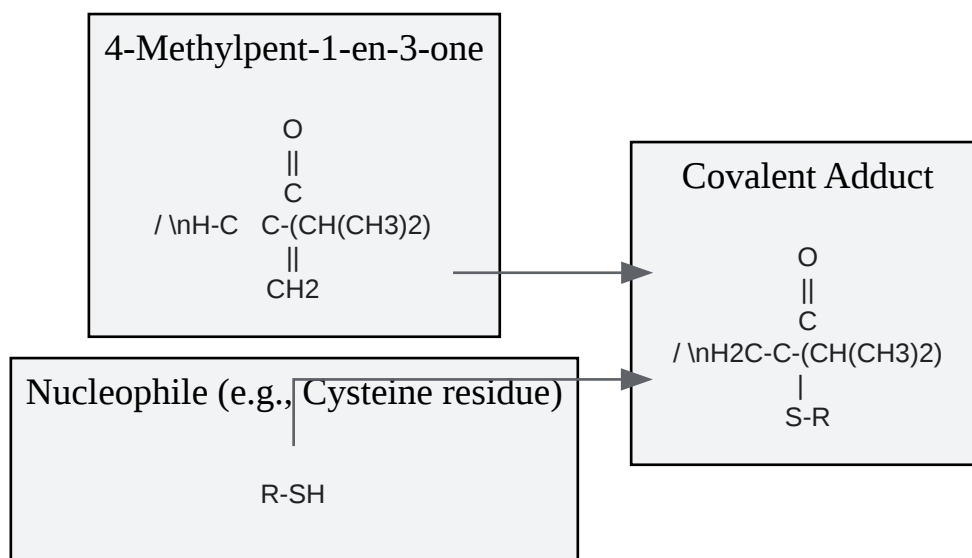
Technique	Expected/Reported Data	Source
¹ H NMR	Predicted: Signals for vinyl protons (~5.8-6.5 ppm), methine proton of the isopropyl group (~2.8-3.2 ppm, septet), and methyl protons of the isopropyl group (~1.1 ppm, doublet).	
¹³ C NMR	Predicted: Signals for carbonyl carbon (~190-200 ppm), vinyl carbons (~125-140 ppm), methine carbon of the isopropyl group, and methyl carbons of the isopropyl group.	
IR	Predicted: Characteristic peaks for C=O stretch (~1680 cm ⁻¹), C=C stretch (~1620 cm ⁻¹), and vinylic C-H stretches (~3010-3095 cm ⁻¹).	
Mass Spec (GC-MS)	Major fragments observed at m/z = 55, 43, 27.	[1]

Biological Activity and Potential Signaling Pathways

Specific biological activity data for **4-methylpent-1-en-3-one** is limited in the scientific literature. However, as an α,β -unsaturated ketone, it belongs to a class of compounds known to exhibit various biological effects, often attributed to their reactivity as Michael acceptors.[4][5]

Michael Addition and Covalent Modification

The electrophilic β -carbon of the enone system in **4-methylpent-1-en-3-one** is susceptible to nucleophilic attack by biological macromolecules, such as proteins and peptides containing cysteine residues (thiol groups).[4][5] This covalent modification can lead to the inhibition of enzyme activity or disruption of protein function.

Diagram 2: Michael Addition of a Thiol to **4-Methylpent-1-en-3-one**

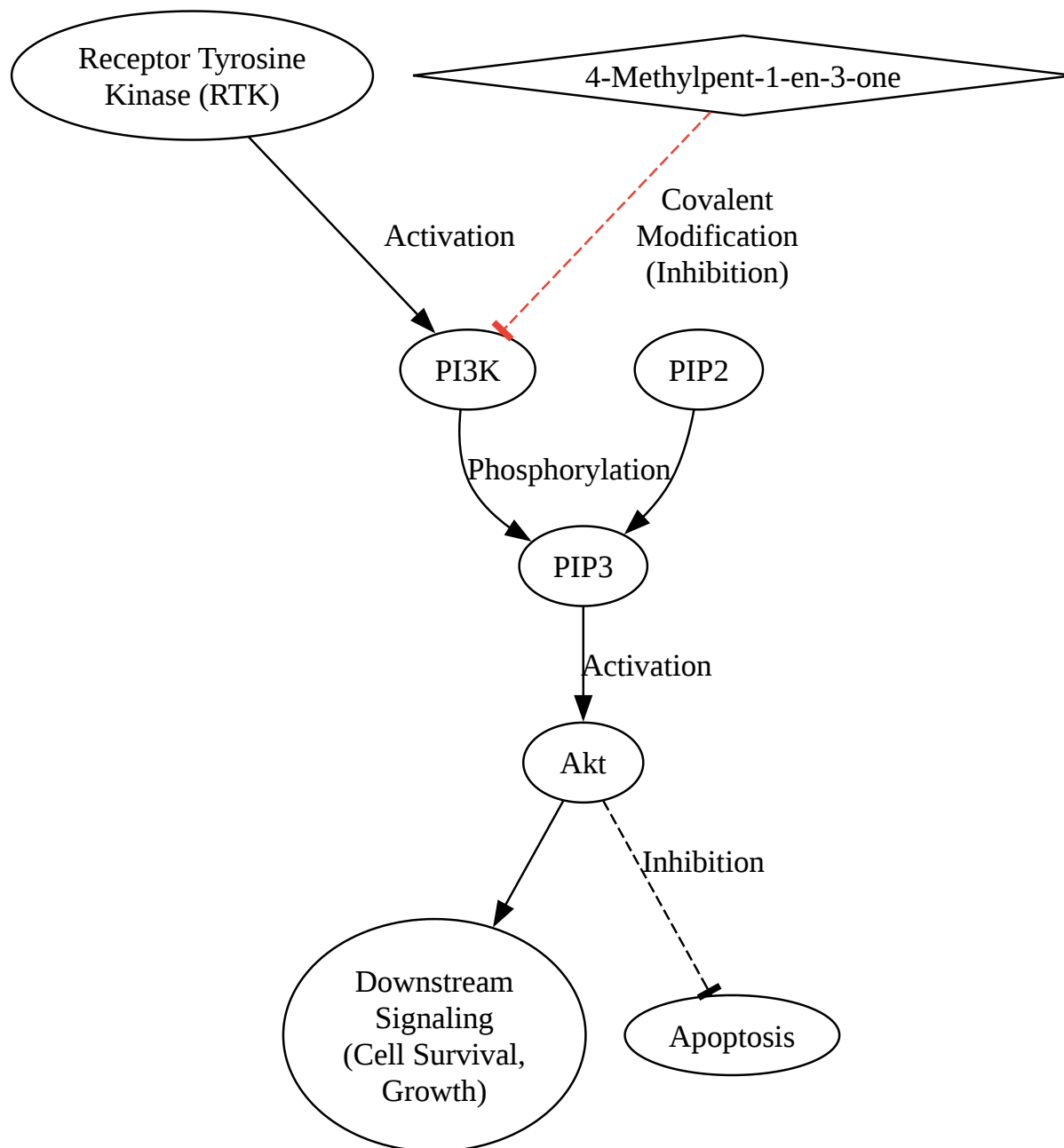
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Caption: Covalent modification via Michael addition.

Predicted Biological Effects and Signaling Pathway Involvement

Given the reactivity of α,β -unsaturated ketones, it is plausible that **4-methylpent-1-en-3-one** could interact with various cellular signaling pathways. For instance, methyl vinyl ketone, a structurally related compound, has been shown to disrupt neuronal survival and inhibit the PI3K/Akt signaling pathway.[6][7][8] The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis (programmed cell death).

The proposed mechanism involves the covalent modification of key signaling proteins within this pathway, such as PI3K itself, thereby inhibiting their function.[8]



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